2,4-Dimethyl-2H-chromene-2,6,7-triol
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Overview
Description
2,4-Dimethyl-2H-chromene-2,6,7-triol is a chemical compound belonging to the chromene family. Chromenes are a class of oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. This compound is characterized by its unique structure, which includes three hydroxyl groups and two methyl groups attached to the chromene ring.
Preparation Methods
The synthesis of 2,4-Dimethyl-2H-chromene-2,6,7-triol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dimethylphenol with formaldehyde and subsequent cyclization can yield the desired chromene derivative. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
2,4-Dimethyl-2H-chromene-2,6,7-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but can include oxidized or reduced derivatives, as well as substituted chromenes.
Scientific Research Applications
2,4-Dimethyl-2H-chromene-2,6,7-triol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, chromene derivatives have been studied for their potential antifungal, anticancer, and antioxidant properties . Additionally, this compound has applications in the agricultural industry as a potential botanical fungicide .
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2H-chromene-2,6,7-triol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2,4-Dimethyl-2H-chromene-2,6,7-triol can be compared with other similar compounds, such as 2,2-dimethyl-2H-chromene and 2,2-dimethyl-2H-chromene-6-carbonitrile . These compounds share a similar chromene core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of hydroxyl groups in this compound makes it unique and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C11H12O4 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,4-dimethylchromene-2,6,7-triol |
InChI |
InChI=1S/C11H12O4/c1-6-5-11(2,14)15-10-4-9(13)8(12)3-7(6)10/h3-5,12-14H,1-2H3 |
InChI Key |
LOWUCQMLQYFRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC2=CC(=C(C=C12)O)O)(C)O |
Origin of Product |
United States |
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